molecular formula C14H17FO3 B1325903 Ethyl 6-(3-fluorophenyl)-6-oxohexanoate CAS No. 898752-12-0

Ethyl 6-(3-fluorophenyl)-6-oxohexanoate

Cat. No.: B1325903
CAS No.: 898752-12-0
M. Wt: 252.28 g/mol
InChI Key: DCCCVIZESKMHOE-UHFFFAOYSA-N
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Description

Ethyl 6-(3-fluorophenyl)-6-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group attached to a hexanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(3-fluorophenyl)-6-oxohexanoate typically involves the esterification of 6-(3-fluorophenyl)-6-oxohexanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and solvents is optimized to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3-fluorophenyl)-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: 6-(3-fluorophenyl)-6-oxohexanoic acid.

    Reduction: Ethyl 6-(3-fluorophenyl)-6-hydroxyhexanoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 6-(3-fluorophenyl)-6-oxohexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-(3-fluorophenyl)-6-oxohexanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The fluorophenyl group can interact with specific enzymes or receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(4-fluorophenyl)-6-oxohexanoate
  • Ethyl 6-(2-fluorophenyl)-6-oxohexanoate
  • Ethyl 6-(3-chlorophenyl)-6-oxohexanoate

Uniqueness

Ethyl 6-(3-fluorophenyl)-6-oxohexanoate is unique due to the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its non-fluorinated analogs.

Properties

IUPAC Name

ethyl 6-(3-fluorophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO3/c1-2-18-14(17)9-4-3-8-13(16)11-6-5-7-12(15)10-11/h5-7,10H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCCVIZESKMHOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645572
Record name Ethyl 6-(3-fluorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898752-12-0
Record name Ethyl 6-(3-fluorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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